![molecular formula C8H8ClF B045215 1-(2-Chloroethyl)-2-fluorobenzene CAS No. 119779-12-3](/img/structure/B45215.png)
1-(2-Chloroethyl)-2-fluorobenzene
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to 1-(2-Chloroethyl)-2-fluorobenzene involves multi-step chemical processes. For example, the synthesis of fluorinated trithioether compounds with fluorinated phenyl moieties demonstrates complex synthetic pathways involving reactions like treatment with lead or sodium derivatives to introduce fluorine atoms into the benzene ring (Arroyo et al., 2006). Another example is the synthesis of 1,2-bis(bromomethyl)-4-fluorobenzene from 3,4-dimethylbenzenamine, showcasing methods of bromination and diazotization to introduce bromine and fluorine into the aromatic compound (Guo Zhi-an, 2009).
Molecular Structure Analysis
The molecular structure of fluorobenzene derivatives is often elucidated through techniques such as X-ray crystallography. For instance, 1-(4-fluorobenzyl)-2-(4-cyanophenyl)-1H-benzimidazole-5-carbonitrile was analyzed using IR, 1H NMR, and EI mass spectral analysis, with its structure confirmed by X-ray studies, highlighting the importance of molecular structure analysis in understanding the properties of these compounds (Özbey et al., 2004).
Chemical Reactions and Properties
This compound and similar compounds participate in various chemical reactions due to their active halogen groups. The study of N-Halogeno compounds, for example, highlights the reactivity of fluorinated compounds in electrophilic substitution reactions, which is fundamental to understanding their chemical behavior (Banks et al., 1999).
Physical Properties Analysis
The physical properties of halogenated benzenes are influenced by their molecular structure. For instance, the IR and Raman spectra of 1-(chloromethyl)-4-fluorobenzene provide insights into its symmetry and molecular vibrations, which are crucial for understanding the compound's physical characteristics (Seth-Paul & Shino, 1975).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, of this compound, are derived from its functional groups and molecular structure. Studies like the reduction of 1-(2-Chloroethyl)-2-nitrobenzene at carbon cathodes reveal complex reaction pathways and product formation, shedding light on the electrochemical properties and potential synthetic applications of these compounds (Du & Peters, 2010).
Scientific Research Applications
Fluorobenzenes like 2-chloro-1,3-dibromo-5-fluorobenzene are valuable in molecular modeling and synthesis due to their well-defined potential energy constants (Ilango et al., 2008).
They serve as versatile solvents in organometallic chemistry and transition-metal-based catalysis, presenting opportunities for exploitation in contemporary organic synthesis (Pike et al., 2017).
The synthesis of poly alkylenearyls through polycondensation of dichloroethane with fluorobenzene in the presence of aluminum chloride has been demonstrated, leading to the preparation of compounds like 4-fluoro-m-xylene (Korshak et al., 1958).
Infrared (IR) and Raman spectroscopy of compounds like 1-(chloromethyl)-4-fluorobenzene provides insights into their molecular symmetry and structure (Seth-Paul & Shino, 1975).
Photoreactions of compounds like trans 1,2-Dichloroethylene with fluorobenzene can lead to interesting cyclized products (Drew et al., 1985).
Studies on the rotational spectrum and dipole moments of various fluorobenzenes contribute to a better understanding of their molecular properties (Peebles & Peebles, 2002; Onda et al., 1994).
The reactivity of fluorobenzenes in reactions like the synthesis of RP(5)Cl-cages illustrates their utility in complex chemical syntheses (Holthausen et al., 2012).
Electrochemical fluorination of aromatic compounds like chlorobenzene can produce various fluorinated derivatives, which are important in different chemical processes (Momota et al., 1995).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(2-chloroethyl)-2-fluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClF/c9-6-5-7-3-1-2-4-8(7)10/h1-4H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVLRUIIRRJELIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCCl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60626629 | |
Record name | 1-(2-Chloroethyl)-2-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60626629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
119779-12-3 | |
Record name | 1-(2-Chloroethyl)-2-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60626629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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